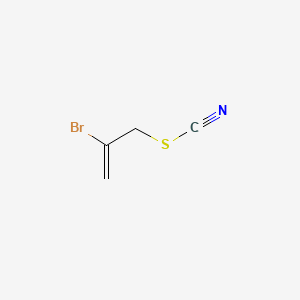
Thiocyanic acid, 2-bromoallyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-bromoallyl ester is an organic compound with the molecular formula C4H4BrNS It is an ester derived from thiocyanic acid and 2-bromoallyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 2-bromoallyl ester typically involves the reaction of thiocyanic acid with 2-bromoallyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiocyanic acid, followed by the addition of 2-bromoallyl alcohol. The reaction mixture is then heated to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 2-bromoallyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new esters or amides.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Thiocyanic acid, 2-bromoallyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-bromoallyl ester involves its reactivity with nucleophiles and electrophiles. The bromine atom in the 2-bromoallyl group is a key site for nucleophilic attack, leading to substitution reactions. The thiocyanate group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Thiocyanic Acid, 2-Propenyl Ester: Similar in structure but with a propenyl group instead of a bromoallyl group.
Thiocyanic Acid, Allyl Ester: Contains an allyl group, differing in the position of the double bond.
Isothiocyanic Acid Derivatives: Compounds with the isothiocyanate group (N=C=S) instead of the thiocyanate group (S=C=N).
Uniqueness: Thiocyanic acid, 2-bromoallyl ester is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where the bromoallyl functionality is required.
Properties
CAS No. |
102367-26-0 |
|---|---|
Molecular Formula |
C4H4BrNS |
Molecular Weight |
178.05 g/mol |
IUPAC Name |
2-bromoprop-2-enyl thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-7-3-6/h1-2H2 |
InChI Key |
OJJNOLPRJFBIHN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)

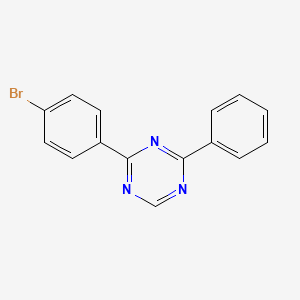
![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)
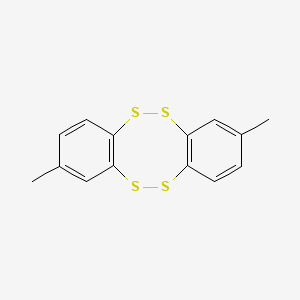
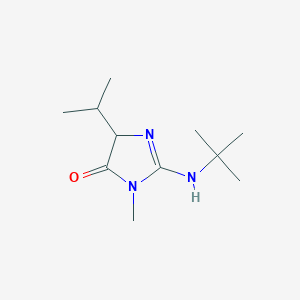
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
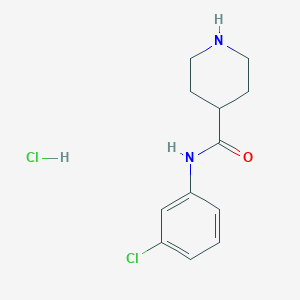
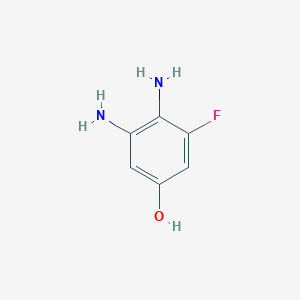
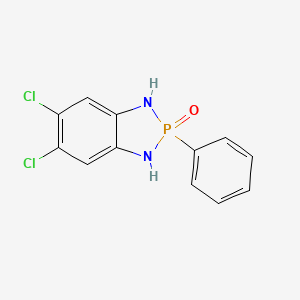
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

